An In-depth Technical Guide to N-Alkyl-1H-imidazole-1-carboxamides: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazole Carboxamide Scaffold The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Carboxamide Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This five-membered aromatic heterocycle is amphoteric, polar, and capable of engaging in various non-covalent interactions, making it a "privileged structure" in drug design.[3][4] When functionalized at the N-1 position with a carboxamide moiety, a versatile chemical scaffold is created: the N-substituted-1H-imidazole-1-carboxamide. This guide will explore the synthesis, properties, and potential applications of this class of molecules, with a conceptual focus on derivatives such as N-(1-ethylpropyl)-1H-imidazole-1-carboxamide.
The core structure consists of three key components:
The 1H-Imidazole Core: Provides aromaticity, polarity, and hydrogen bonding capabilities. It is a bioisostere for the peptide bond, which can enhance metabolic stability.[3]
The Carboxamide Linker: A rigid, planar unit that can participate in hydrogen bonding as both a donor and an acceptor, crucial for molecular recognition at biological targets.
The N-Alkyl Substituent (e.g., 1-ethylpropyl): This group is a primary determinant of the molecule's physicochemical properties. Altering the size, branching, and lipophilicity of this substituent can modulate solubility, membrane permeability, and metabolic stability, directly impacting the compound's pharmacokinetic profile.[5]
Physicochemical Properties: A Predictive Overview
While experimental data for the target molecule is scarce, we can predict its general properties based on its constituent parts and data from similar structures.
Generally maintained across N-1 substituted derivatives.
Hydrogen Bond Donors
1 (from the amide N-H)
1
Hydrogen Bond Acceptors
2 (from the carbonyl oxygen and the imidazole N-3)
2
Table 1: Predicted physicochemical properties and the influence of the N-alkyl substituent.
The 1-ethylpropyl group, a branched C5 alkyl chain, is expected to increase the compound's lipophilicity (LogP). This has a dual effect: it can enhance membrane permeability, which is often beneficial for cell-based activity and oral absorption, but it may also decrease aqueous solubility and increase binding to plasma proteins or metabolizing enzymes, potentially affecting distribution and clearance.
General Synthesis of N-Alkyl-1H-imidazole-1-carboxamides
The synthesis of N-Alkyl-1H-imidazole-1-carboxamides can be achieved through several reliable routes. The most common approach involves the formation of an active carbonyl intermediate from imidazole, followed by reaction with the desired alkylamine.
The Ascendant Trajectory of Imidazole-1-Carboxamide Derivatives: A Technical Guide to Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals The imidazole core, a five-membered heterocyclic aromatic amine, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous nat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The imidazole core, a five-membered heterocyclic aromatic amine, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within the diverse landscape of imidazole-containing compounds, the imidazole-1-carboxamide moiety has emerged as a particularly fruitful area of investigation, yielding derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning applications of imidazole-1-carboxamide derivatives, with a focus on their anticancer and antimicrobial potential.
I. The Synthetic Landscape: Crafting the Imidazole-1-Carboxamide Core
The synthesis of imidazole-1-carboxamide derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern on the imidazole ring and the carboxamide nitrogen. A common and versatile approach involves the initial construction of the imidazole ring, followed by the introduction of the carboxamide functionality.
A. Foundational Imidazole Synthesis: The Debus-Radziszewski Reaction
A cornerstone of imidazole synthesis is the Debus-Radziszewski reaction, which offers a straightforward route to 2,4,5-trisubstituted imidazoles. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and ammonia (or an ammonium salt).
Causality Behind Experimental Choices: The use of a 1,2-dicarbonyl compound provides the C4-C5 backbone of the imidazole ring, while the aldehyde contributes the C2 carbon. Ammonia serves as the nitrogen source for both N1 and N3 positions. The reaction is typically carried out in a protic solvent like acetic acid, which facilitates the various condensation and cyclization steps.
B. A Representative Protocol: Synthesis of N-Aryl-1H-imidazole-1-carboxamides
The following protocol details a general and adaptable method for the synthesis of N-aryl-1H-imidazole-1-carboxamides, a class of compounds that has shown significant promise in various therapeutic areas. This procedure involves the initial acylation of imidazole with an appropriate acylating agent, followed by reaction with an aryl isocyanate.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1H-imidazole-1-carboxamide
Materials:
Imidazole
Triethylamine (Et3N)
4-Chlorophenyl isocyanate
Anhydrous Tetrahydrofuran (THF)
Magnetic stirrer and hotplate
Round-bottom flask
Reflux condenser
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq). Stir the solution at room temperature for 15 minutes. The triethylamine acts as a base to deprotonate the imidazole, increasing its nucleophilicity.
Addition of Isocyanate: Slowly add a solution of 4-chlorophenyl isocyanate (1.0 eq) in anhydrous THF to the reaction mixture. The isocyanate is a key reagent that will form the carboxamide linkage. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction, quench the reaction mixture with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure N-(4-chlorophenyl)-1H-imidazole-1-carboxamide.
Self-Validation and Trustworthiness: The reproducibility of this protocol is high, provided that anhydrous conditions are maintained, as isocyanates are sensitive to moisture. The purity of the final compound can be readily assessed by TLC, and its identity confirmed by the spectroscopic methods detailed in the following section.
C. Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-aryl-1H-imidazole-1-carboxamides.
II. Spectroscopic Characterization: Unveiling the Molecular Architecture
The unambiguous identification of the synthesized imidazole-1-carboxamide derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the successful formation of the target compound.
A. A Representative Example: Spectroscopic Data for N-(4-chlorophenyl)-1H-imidazole-1-carboxamide
The following data represents a typical spectroscopic profile for an N-aryl-1H-imidazole-1-carboxamide derivative.
Infrared (IR) Spectroscopy:
N-H stretch (imidazole): A broad peak around 3100-3000 cm⁻¹, often overlapping with C-H stretches.
C=O stretch (carboxamide): A strong, sharp peak in the region of 1680-1650 cm⁻¹. The exact position can be influenced by the electronic nature of the aryl substituent.
C=N and C=C stretches (imidazole and aromatic ring): Multiple peaks in the 1600-1450 cm⁻¹ region.
C-Cl stretch: A peak in the 800-600 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
Imidazole Protons: Three distinct signals are expected for the imidazole ring protons. The proton at the C2 position typically appears as a singlet downfield (around δ 8.0-8.5 ppm). The protons at the C4 and C5 positions appear as singlets or doublets in the range of δ 7.0-7.5 ppm.
Aromatic Protons: The protons of the 4-chlorophenyl ring will appear as two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a para-substituted benzene ring.
N-H Proton (carboxamide): A broad singlet that can appear over a wide range (δ 8.0-10.0 ppm) and may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
Carbonyl Carbon (carboxamide): A signal in the downfield region, typically around δ 160-165 ppm.
Imidazole Carbons: The C2 carbon appears around δ 135-140 ppm, while the C4 and C5 carbons are found in the range of δ 115-130 ppm.
Aromatic Carbons: The carbons of the 4-chlorophenyl ring will show four distinct signals, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.
Mass Spectrometry (MS):
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For N-(4-chlorophenyl)-1H-imidazole-1-carboxamide, this would be at m/z = 221 (for ³⁵Cl) and 223 (for ³⁷Cl) in a characteristic 3:1 ratio.
Fragmentation Pattern: Characteristic fragmentation patterns can be observed, such as the loss of the chlorophenyl isocyanate moiety or cleavage of the carboxamide bond.
III. Applications: A Cornucopia of Biological Activities
Imidazole-1-carboxamide derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development.
A. Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has focused on the anticancer potential of imidazole-1-carboxamide derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[1] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies. Several imidazole-1-carboxamide derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[2]
Structure-Activity Relationship (SAR) Insights:
Aryl Substituent: The nature and position of substituents on the aryl ring of the carboxamide moiety significantly influence the inhibitory activity. Electron-withdrawing groups, such as halogens or nitro groups, at the para-position often enhance activity.[3]
Imidazole Substitution: Substitution on the imidazole ring can also modulate activity. For instance, the introduction of bulky groups at the C2 or C4/C5 positions can impact the binding affinity to the EGFR active site.
Table 1: Anticancer Activity of Representative Imidazole-1-Carboxamide Derivatives (IC₅₀ values in µM)
2. Visualizing the EGFR Signaling Pathway Inhibition:
Caption: Inhibition of the EGFR signaling pathway by an imidazole-1-carboxamide derivative.
B. Antimicrobial Activity: Combating Pathogenic Microbes
Imidazole-1-carboxamide derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[3][6] Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Structure-Activity Relationship (SAR) Insights:
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the aryl ring, plays a crucial role in its ability to penetrate the microbial cell wall.
Electronic Effects: Electron-withdrawing groups on the aryl ring have been shown to enhance antibacterial and antifungal activity in several studies.[3]
Table 2: Antimicrobial Activity of Representative Imidazole-1-Carboxamide Derivatives (MIC values in µg/mL)
The imidazole-1-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures their continued prominence in medicinal chemistry research. Future efforts in this field will likely focus on the rational design of more potent and selective derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. The exploration of novel therapeutic targets and the development of innovative drug delivery systems will further unlock the full potential of this remarkable class of compounds.
V. References
Al-Ghamdi, A. A., et al. (2020). Synthesis, characterization, and in vitro anticancer evaluation of novel imidazole derivatives. Journal of Chemistry, 2020, 1-12.
Baviskar, A. T., et al. (2013). Synthesis and biological evaluation of novel imidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852.
Gomha, S. M., et al. (2017). Synthesis, characterization and anticancer activity of some novel imidazole derivatives. Journal of the Brazilian Chemical Society, 28, 1516-1525.
Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 929-941. [Link]
Sultana, S., & Kumar, G. S. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35(4), 1276-1282. [Link]
Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 929-941.
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005-0010. [Link]
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved from [Link]
Al-Ghamdi, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 929-941. [Link]
Synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for the synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide, a valuable chemical intermediate in drug discovery and materials science. The protocol details a ro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide, a valuable chemical intermediate in drug discovery and materials science. The protocol details a robust and efficient method starting from readily available imidazole and pentan-3-yl isocyanate. This application note is designed for researchers and professionals in chemical synthesis, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization techniques. The causality behind critical experimental choices is elucidated to ensure reproducibility and high-yield synthesis.
Introduction and Reaction Principle
Imidazole-1-carboxamides are a class of compounds with significant utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their preparation is often achieved through the direct reaction of an imidazole with a corresponding isocyanate. This method is highly efficient due to the inherent nucleophilicity of the N-1 position of the imidazole ring and the electrophilicity of the isocyanate carbon.
The synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide proceeds via a nucleophilic addition mechanism. The sp²-hybridized nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the pentan-3-yl isocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N-substituted imidazole-1-carboxamide product. The reaction is typically high-yielding and clean, provided that anhydrous conditions are maintained to prevent side reactions.[1]
Reaction Mechanism and Experimental Workflow
The overall synthetic transformation and a detailed workflow are illustrated below. The mechanism highlights the key nucleophilic addition step, while the workflow provides a high-level overview of the entire experimental process from setup to final product characterization.
Caption: The nucleophilic addition of imidazole to the isocyanate.
Caption: High-level experimental workflow for the synthesis.
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Highly Toxic and a Sensitizer. Avoid all contact and inhalation. Handle only in a well-ventilated fume hood. Use an air-tight syringe for transfers. Reacts with water.
Suspected carcinogen. Minimize exposure and use in a fume hood.
Spill & Emergency Procedures:
Isocyanate Exposure: In case of skin contact, wash immediately with soap and plenty of water. For inhalation, move the person to fresh air and seek immediate medical attention.[6]
Isocyanate Spills: Absorb small spills with an inert material (e.g., vermiculite or sand). Do not seal the waste container, as CO₂ may be generated upon reaction with moisture, leading to pressure buildup.[5]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
5.1. Reaction Setup
Dry a 100 mL two-neck round-bottom flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen.
Equip the flask with a magnetic stir bar, a rubber septum on one neck, and a nitrogen inlet adapter on the other. Maintain a positive pressure of nitrogen throughout the experiment. This inert atmosphere is critical to prevent the isocyanate from reacting with atmospheric moisture, which would produce a symmetric urea byproduct and reduce the yield.[4][7]
5.2. Synthesis Procedure
To the reaction flask, add imidazole (0.68 g, 10.0 mmol).
Using a syringe, add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the imidazole.
Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.
Draw pentan-3-yl isocyanate (1.24 mL, 1.13 g, 10.0 mmol) into a dry syringe.
Add the pentan-3-yl isocyanate dropwise to the cold imidazole solution over a period of 15 minutes. A slow, controlled addition is necessary to dissipate the heat generated from this exothermic reaction and prevent the formation of isocyanate dimers or trimers.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for 3 hours at room temperature.
5.3. Reaction Monitoring
Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes).
Spot the starting imidazole, the isocyanate (co-spot), and the reaction mixture.
The reaction is complete upon the disappearance of the limiting reagent (imidazole). The product will appear as a new, higher Rf spot on the TLC plate.
5.4. Work-up and Purification
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.
The resulting crude oil or solid is then purified by flash column chromatography.
Prepare a silica gel column using a slurry of silica in 10% ethyl acetate/hexanes.
Load the crude product onto the column (dry loading is preferred).
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).
Collect fractions and analyze by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield N-(1-ethylpropyl)-1H-imidazole-1-carboxamide as a white solid or pale oil.
Parameter
Value
Scale
10.0 mmol
Reaction Time
3 hours
Temperature
0 °C to Room Temperature
Purification Method
Flash Column Chromatography
Eluent System
Gradient: 10% to 40% EtOAc/Hexanes
Expected Yield
85-95%
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the ethylpropyl group (triplets and multiplets for CH₃ and CH₂ groups, and a quintet for the CH group) and three distinct signals for the imidazole ring protons. A broad singlet corresponding to the amide N-H should also be present.
¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon (~148-152 ppm), carbons of the imidazole ring, and the aliphatic carbons of the ethylpropyl group.
FT-IR (ATR): Key stretches to observe are the N-H stretch (~3200-3400 cm⁻¹) and the strong C=O (amide) stretch (~1680-1720 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS): Calculate the exact mass of the protonated molecule [M+H]⁺ and compare it with the observed mass to confirm the elemental composition.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction or presence of moisture leading to side products.
Ensure all glassware is scrupulously dry and the reaction is run under a strict inert atmosphere. Confirm reaction completion with TLC before work-up.
Presence of Symmetric Urea
Reaction of isocyanate with water.
Use anhydrous solvents and reagents. Purge the reaction vessel thoroughly with nitrogen before adding reagents.
Difficult Purification
Streaking on TLC or co-elution of impurities.
Adjust the polarity of the eluent system for chromatography. Consider an alternative purification method such as recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes).[8]
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide. By adhering to anhydrous conditions and following the detailed safety and procedural guidelines, researchers can consistently obtain the target compound in high yield and purity. This method serves as a foundational technique for accessing this and other valuable imidazole-1-carboxamide derivatives for further application in research and development.
References
Reactions of imidazoles with isocyanates at elevated temperature. (n.d.). Journal of the American Chemical Society.
Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
EP0583375B1 - Preparation of n-acylimidazoles. (n.d.). Google Patents.
van Leusen, A. M., et al. (1977). Synthesis of imidazoles from TosMIC and aldimines. Tetrahedron Letters, 18(26), 2367-2368.
Cronan, J. E., & Jencks, W. P. (1981). Chemical synthesis of acyl thioesters of acyl carrier protein with native structure. Proceedings of the National Academy of Sciences, 78(7), 4051-4055.
Isocyanate Safety Data Sheet. (n.d.). Covestro Solution Center. Retrieved from [Link]
Adib, M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F. Retrieved from [Link]
US3152094A - Production of polyurethanes using an imidazole catalyst. (n.d.). Google Patents.
Preparation of the series of 1H-imidazole-1-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]
Rudnik, E., et al. (n.d.). Effect of 1-substituted imidazole derivatives for the curing process of epoxy-isocyanate composition. Journal of Thermal Analysis and Calorimetry.
Isocyanate Safety Data Sheet. (n.d.). 3M. Retrieved from [Link]
Application Notes & Protocols: N-(1-ethylpropyl)-1H-imidazole-1-carboxamide as a Versatile Carbonylating Agent
Introduction: The Imperative for Phosgene-Free Carbonylation In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the introduction of a carbonyl group is a fundamental t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Phosgene-Free Carbonylation
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the introduction of a carbonyl group is a fundamental transformation. For decades, the go-to reagent for such reactions has been the highly reactive but notoriously toxic gas, phosgene (COCl₂).[1][2] The significant safety and environmental hazards associated with phosgene have necessitated the development of safer, solid, and more manageable alternatives.[1][2][3][4] This has led to the emergence of a class of compounds known as imidazole-based carbonylating agents, which offer a compelling combination of reactivity, selectivity, and operational safety.[5][6][7]
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide belongs to this promising class of reagents. While direct literature on this specific substituted imidazole-1-carboxamide is not abundant, its structure strongly suggests analogous reactivity to the well-established N,N'-Carbonyldiimidazole (CDI). The N-substituent (1-ethylpropyl) is anticipated to modulate the reagent's solubility in organic solvents and potentially fine-tune its reactivity profile. These application notes will provide a comprehensive guide to the use of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide as a carbonylating agent, drawing upon the extensive knowledge base of related imidazole-1-carboxamides and CDI.
Core Principle: The Mechanism of Carbonyl Transfer
The efficacy of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide as a carbonylating agent lies in the inherent reactivity of the acyl-imidazole bond. The imidazole moiety acts as an excellent leaving group, facilitating the transfer of the carbonyl group to a variety of nucleophiles.
Activation of Carboxylic Acids for Amide and Ester Synthesis
The reaction with a carboxylic acid proceeds through an initial activation step to form a highly reactive N-acylimidazolide intermediate.[5][6][8] This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to furnish the corresponding amide or ester. A key advantage of this method is that the byproducts, carbon dioxide and imidazole, are easily removed during workup.[5][9]
Caption: Mechanism for amide and ester synthesis.
Direct Carbonylation of Amines and Alcohols for Urea and Carbonate Synthesis
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide can also react directly with amines and alcohols to form ureas and carbonates, respectively. This pathway is particularly valuable as it circumvents the need for isocyanates, which are often derived from phosgene.[3][10]
Caption: Mechanism for urea and carbonate synthesis.
Detailed Application Protocols
General Considerations
Moisture Sensitivity: Like its analogue CDI, N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is expected to be sensitive to moisture.[5][9] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Solvent Choice: A range of anhydrous aprotic solvents can be employed, including tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF).[5][8] DMF is often preferred for its ability to dissolve a wide range of substrates and for promoting the reaction.[5]
Stoichiometry: The reagent is typically used in slight excess (1.05-1.2 equivalents) to ensure complete activation of the substrate.
Protocol 1: Synthesis of Amides from Carboxylic Acids and Amines
This protocol describes the general procedure for the synthesis of a secondary amide from a carboxylic acid and a primary amine.
Workflow Overview:
Caption: General workflow for amide synthesis.
Step-by-Step Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., THF, DCM, or DMF) to a concentration of 0.1-0.5 M.
Add N-(1-ethylpropyl)-1H-imidazole-1-carboxamide (1.1 eq) portion-wise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 30-60 minutes. The completion of the activation step can often be monitored by the cessation of gas (CO₂) evolution.[5]
Add the amine (1.0-1.2 eq) to the reaction mixture.
Continue stirring at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required for less reactive substrates.
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.
Substrate Class
Typical Reaction Conditions
Expected Yield
Aliphatic Carboxylic Acids
THF, Room Temp, 4-8 h
85-95%
Aromatic Carboxylic Acids
DMF, Room Temp to 50°C, 6-12 h
80-90%
Primary Aliphatic Amines
THF, Room Temp, 2-6 h
90-98%
Primary Aromatic Amines
DMF, 50°C, 8-16 h
75-85%
Protocol 2: Synthesis of Ureas from Amines
This protocol outlines the synthesis of a symmetrically substituted urea from a primary amine. For unsymmetrical ureas, a stepwise addition of amines is required.
Step-by-Step Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the primary amine (2.0 eq) in anhydrous THF or DCM.
In a separate flask, dissolve N-(1-ethylpropyl)-1H-imidazole-1-carboxamide (1.0 eq) in the same anhydrous solvent.
Slowly add the solution of the carbonylating agent to the stirred amine solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture in vacuo.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the imidazole byproduct.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by recrystallization or flash column chromatography.
Amine Type
Typical Reaction Conditions
Expected Yield
Primary Aliphatic Amines
THF, 0°C to Room Temp, 4-8 h
80-95%
Primary Aromatic Amines
DCM, Room Temp, 6-12 h
70-85%
Safety, Handling, and Storage
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling N-(1-ethylpropyl)-1H-imidazole-1-carboxamide and its solutions.[11][12][13][14][15]
Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12][15] In case of contact, rinse the affected area with copious amounts of water.[13][14]
Storage: Store N-(1-ethylpropyl)-1H-imidazole-1-carboxamide in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) at low temperatures (2-8 °C) to minimize decomposition due to moisture.[9]
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low Yield
Incomplete activation
Extend the activation time or perform the activation at a slightly elevated temperature.
Inactive amine/alcohol
Use a slight excess of the nucleophile (1.2-1.5 eq).
Presence of moisture
Ensure all glassware is thoroughly dried and use anhydrous solvents.
Reaction Stalls
Sterically hindered substrates
Increase the reaction temperature and/or extend the reaction time. Consider using a more polar solvent like DMF.
Formation of Side Products
Decomposition of the reagent
Use a freshly opened or prepared batch of the carbonylating agent.
Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide - YouTube. (2025, February 9).
Carbonyldiimidazole (CDI) - Wordpress.
CDI-Mediated Amide Synthesis with Reagents and Conditions.
Reddy, I. K., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113.
CDI I Carbonyldiimidazole I N,N - YouTube. (2025, February 15).
Fukuoka, S., et al. (2004). Making Polycarbonates without Employing Phosgene: An Overview on Catalytic Chemistry of Intermediate and Precursor Syntheses for Polycarbonate. Industrial & Engineering Chemistry Research, 43(8), 1867-1875.
Direct preparation of primary amides from carboxylic acids and urea using imidazole under microwave irradiation - ResearchG
On the reactivity of imidazole carbamates and ureas and their use as esterification and amid
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
SAFETY DATA SHEET - MilliporeSigma. (2025, August 14).
SAFETY D
Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides Containing Dioxaphospholanes - IOSR Journal.
Altern
(PDF)
Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone - eScholarship.org.
A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14).
SAFETY D
SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 18).
New Phosgene-Free Route to Polycarbonates - ScholarlyCommons. (2013, April 1).
Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbam
safety data sheet - imidazole - BioShop Canada Inc.
Synthesis of Imidazoles - Baran Lab.
Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium.
One-Pot Synthesis of Imidazole Deriv
The Role of Imidazole Deriv
Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E.
Ethyl Imidazole-1-Carboxylate as a Novel Carbonyl
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - MalariaWorld.
Technical Support Center: Synthesis & Purification of N-(pentan-3-yl)imidazole-1-carboxamide
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting for the synthesis of N-(pentan-3-yl)imidazole-1-carboxamide . Case ID: CDI-UREA-00...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting for the synthesis of N-(pentan-3-yl)imidazole-1-carboxamide .
Case ID: CDI-UREA-003
Status: Open
Technician: Senior Application Scientist
Subject: Impurity Profiling and Process Control in Carbamoyl Imidazole Synthesis
Executive Summary: The Chemistry at a Glance
The synthesis of N-(pentan-3-yl)imidazole-1-carboxamide typically utilizes 1,1'-Carbonyldiimidazole (CDI) and 3-aminopentane. While CDI is a standard reagent, this reaction is kinetically sensitive. The target molecule is an activated urea (carbamoyl imidazole), which serves as a potent electrophile.
The Critical Failure Mode: The most common failure is not hydrolysis, but the formation of the symmetric urea (1,3-di(pentan-3-yl)urea). This occurs when the target molecule competes with residual CDI for the remaining amine.
Reaction Pathway & Impurity Map
The following diagram illustrates the kinetic competition determining your product purity.
Figure 1: Kinetic pathways showing the competition between Target formation (k1) and Symmetric Urea formation (k2).
Troubleshooting Guide: Identifying Side Products
Symptom A: "I have a white precipitate that won't dissolve in my organic solvent."
Diagnosis: This is likely Imidazole Hydrochloride (if acid was present) or 1,3-di(pentan-3-yl)urea .
Differentiation Test: Take a small sample of the solid and add water.
Dissolves: It is Imidazole or Imidazolium salt (Benign byproduct).
Remains Solid: It is the Symmetric Urea (Fatal impurity).
Symptom B: "My LCMS shows the correct mass, but NMR shows extra aromatic peaks."
Cause: CDI releases 1 equivalent of imidazole upon reaction. Because imidazole is amphoteric and polar, it often "streaks" or co-elutes on silica columns if not buffered.
The Trap: Imidazole can catalyze the hydrolysis of your target product if left in solution containing moisture.
Symptom C: "My yield is low, and I see gas evolution during workup."
Diagnosis:Hydrolysis of Residual CDI .
Mechanism: If you used excess CDI to drive the reaction, the unreacted CDI will vigorously react with water during the quench, releasing CO₂.
Risk: The heat and local acidity generated during this quench can degrade your target carbamoyl imidazole.
Analytical Fingerprinting (NMR & MS)[5][6]
Use this table to definitively identify species in your crude mixture.
Key Diagnostic Rule: If you lose the signal at δ 8.2 ppm (the N-CH-N of imidazole) but retain alkyl peaks, you have formed the symmetric urea.
Corrective Protocols
Protocol 1: Preventing Symmetric Urea (The "Inverse Addition" Method)
The rate constant
(Target + Amine → Urea) is significant. To suppress this, you must ensure the Amine is never in excess relative to CDI.
Dissolve CDI (1.1 - 1.2 equiv) in anhydrous DCM or THF. Cool to 0°C.[5]
Dissolve 3-aminopentane (1.0 equiv) in the same solvent.
CRITICAL STEP: Add the Amine solution TO the CDI solution dropwise over 30-60 minutes.
Why: This keeps
at all times, favoring the formation of the monosubstituted product (Target).
Do NOT add solid CDI to the amine solution; this creates a local excess of amine, instantly forming the symmetric urea.
Protocol 2: Removing Imidazole Without Column Chromatography
Silica gel can cause hydrolysis of carbamoyl imidazoles. An aqueous wash is safer if done correctly.
Dilute reaction mixture with DCM (Dichloromethane).
Wash rapidly (x3) with ice-cold water .
Chemistry: Imidazole is highly water-soluble. The target (lipophilic alkyl tail) stays in DCM.
Note: Do not use acidic water (HCl), as protonating the imidazole ring on the target makes it an even better leaving group, accelerating hydrolysis.
Dry organic layer over
immediately and evaporate at .
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) as a base?A:Avoid it. CDI reactions with amines generally do not require auxiliary bases because the released imidazole acts as a proton scavenger. Adding TEA increases the basicity of the medium, which can promote the nucleophilicity of the amine too aggressively or complicate the workup.
Q: Why is my product an oil instead of a solid?A: N-alkylimidazole-1-carboxamides are often low-melting solids or oils due to the disruption of crystal packing by the branched pentyl group. If it is an oil, verify purity via NMR. If high purity is confirmed, induce crystallization using Pentane/Ether trituration at -20°C.
Q: Can I store the target molecule?A: Yes, but it is moisture-sensitive. Store under Argon/Nitrogen at -20°C. Over time, it will hydrolyze to 3-aminopentane and CO₂, pressurizing the vial.
References
Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides).[5][6] Angewandte Chemie International Edition in English, 1(7), 351-367. Link
Foundational text on CDI chemistry and the stability of imidazole-carboxamides.
Armstrong, A. (1998). N,N'-Carbonyldiimidazole.[3][7] Encyclopedia of Reagents for Organic Synthesis. Link
Authoritative review on reagent properties and handling.
BenchChem Technical Support. (2025). Purification of Imidazole Reaction Products. Link
General protocols for removing imidazole byproducts.
Heller, S. T., & Sarpong, R. (2011). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates. Organic Letters, 13(10), 2697-2699. Link
Provides mechanistic insight into the reactivity of the carbamoyl imidazole intermedi
Crystal structure determination of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide
An In-Depth Guide to the Structural Determination of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide: A Comparative Methodological Analysis Introduction N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a small molecule of si...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Structural Determination of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide: A Comparative Methodological Analysis
Introduction
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a small molecule of significant interest within medicinal chemistry and materials science due to its potential applications derived from the versatile imidazole core. The precise three-dimensional arrangement of atoms within its crystal lattice is a critical determinant of its physicochemical properties, including solubility, stability, and biological activity. This guide provides a comprehensive, technically-grounded framework for the determination of its crystal structure, designed for researchers, scientists, and professionals in drug development.
While a definitive, publicly archived crystal structure for N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is not available as of this writing, this guide will serve as an authoritative roadmap for its elucidation. We will focus on the gold-standard method, single-crystal X-ray diffraction (SC-XRD), and compare it with complementary techniques such as powder X-ray diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This comparative approach ensures a robust and validated structural determination.
SC-XRD is the unequivocal method for determining the precise atomic arrangement in a crystalline solid. The workflow, from synthesis to final structure, is a multi-step process requiring meticulous experimental execution and data analysis.
Synthesis and Crystallization: The Foundation of Structural Analysis
The first and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Route:
A common and effective method for the synthesis of N-substituted imidazole-1-carboxamides involves the reaction of a primary or secondary amine with a carbonylating agent derived from imidazole. A plausible route for the synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is the reaction of 1,1'-carbonyldiimidazole (CDI) with 1-ethylpropylamine.
Experimental Protocol: Synthesis
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Amine Addition: To this solution, add 1-ethylpropylamine (1.0-1.1 eq.) dropwise at 0 °C to control the exothermic reaction.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization Techniques:
The growth of diffraction-quality single crystals is often a matter of trial and error. Several common techniques can be employed:
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
Data Collection, Solution, and Refinement
Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin.
Experimental Protocol: SC-XRD Data Collection and Analysis
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction pattern as the crystal is rotated.
Data Processing: The collected diffraction data are processed using specialized software to integrate the intensities of the reflections and apply corrections for various experimental factors.
Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to obtain an initial electron density map.
Structure Refinement: The initial model is refined by adjusting atomic positions, occupancies, and displacement parameters to achieve the best fit between the observed and calculated diffraction data.
Expected Crystallographic Data:
Based on similar small organic molecules, a successful structure determination of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide would likely yield the following key crystallographic parameters, which should be reported in any publication:
Parameter
Expected Value/Information
Chemical Formula
C9H15N3O
Formula Weight
181.24 g/mol
Crystal System
Monoclinic or Orthorhombic
Space Group
e.g., P2₁/c, C2/c, P2₁2₁2₁
a, b, c (Å)
Typical lengths for small molecules (e.g., 5-20 Å)
α, β, γ (°)
90, 90-110, 90
Volume (ų)
~1000-1500
Z
Number of molecules per unit cell (typically 2, 4, or 8)
Density (calculated)
~1.1-1.3 g/cm³
R-factor (R1)
< 0.05 for a well-refined structure
wR2
< 0.15
Goodness-of-fit (S)
~1.0
Visualization of the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Comparative Analysis with Alternative and Complementary Methods
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization often involves other techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which results in a diffraction pattern that is a fingerprint of the crystalline phase.
Applications:
Phase Identification: Comparing the experimental PXRD pattern to a database can confirm the identity of the synthesized compound.
Purity Assessment: The presence of sharp peaks from crystalline impurities can be easily detected.
Lattice Parameter Refinement: For a known crystal system, PXRD can be used to accurately determine the unit cell dimensions.
Limitations: While structure solution from powder data is possible, it is significantly more challenging than with single-crystal data due to peak overlap and loss of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the connectivity and chemical environment of atoms.
Key Experiments:
¹H and ¹³C NMR: Confirm the presence of all expected hydrogen and carbon atoms and provide information about their local electronic environment.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, confirming the bonding framework of the molecule. For N-(1-ethylpropyl)-1H-imidazole-1-carboxamide, these would be crucial to confirm the attachment of the 1-ethylpropyl group to the carboxamide nitrogen.
Complementary Role: NMR confirms the molecular structure, which is then complemented by SC-XRD's determination of the three-dimensional packing in the solid state.
Computational Modeling (Density Functional Theory - DFT)
Computational methods, particularly DFT, can be used to predict the geometry of a single molecule in the gas phase.
Applications:
Conformational Analysis: DFT can be used to calculate the relative energies of different possible conformations of the molecule.
Comparison with Experimental Data: The computationally optimized geometry can be compared with the experimentally determined structure from SC-XRD. Significant differences can indicate the presence of strong intermolecular interactions in the crystal lattice.
Comparison of Structural Determination Methods
Method
Primary Application
Strengths
Limitations
Single-Crystal X-ray Diffraction (SC-XRD)
Definitive determination of atomic positions in a single crystal.
Unambiguous 3D structure, provides information on bond lengths, angles, and intermolecular interactions.
Requires high-quality single crystals, which can be difficult to grow.
Powder X-ray Diffraction (PXRD)
Phase identification, purity assessment, and lattice parameter determination.
Rapid, non-destructive, and applicable to polycrystalline materials.
Structure solution is complex and often not possible for unknown structures.
NMR Spectroscopy
Elucidation of molecular structure and connectivity in solution.
Provides detailed information about the molecular framework, not dependent on crystallinity.
Does not provide information about solid-state packing or intermolecular interactions.
Computational Modeling (DFT)
Prediction of molecular geometry and conformational analysis in the gas phase.
Can provide insights into intrinsic molecular properties without the influence of the crystalline environment.
The predicted structure may not accurately represent the solid-state conformation due to packing forces.
Conclusion
The determination of the crystal structure of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a critical step in understanding its potential applications. The most robust and definitive method for this purpose is single-crystal X-ray diffraction. A successful structural elucidation hinges on the synthesis of a pure compound and the ability to grow high-quality single crystals. The SC-XRD workflow, from data collection to refinement, provides an unambiguous three-dimensional model of the molecule and its arrangement in the solid state.
For a comprehensive and self-validating study, SC-XRD should be complemented with other analytical techniques. NMR spectroscopy is essential to confirm the molecular structure in solution, while PXRD is invaluable for assessing the bulk purity of the synthesized material. Computational modeling can offer further insights into the molecule's intrinsic conformational preferences. By integrating the data from these complementary methods, researchers can achieve a thorough and authoritative understanding of the structural chemistry of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide.
References
Synthesis of N-Substituted Imidazole-1-carboxamides: For general synthetic procedures involving 1,1'-carbonyldiimidazole (CDI), a foundational reference is often a review or a textbook on organic synthesis. A relevant example of a similar synthesis can be found in various chemical literature databases. A general reference for the use of CDI is provided.
A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-(1-ethylpropyl)-1H-imidazole-1-carboxamide
As a novel research chemical, N-(1-ethylpropyl)-1H-imidazole-1-carboxamide lacks extensive, publicly available safety data. However, a proactive and conservative approach to personal protective equipment (PPE), grounded...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel research chemical, N-(1-ethylpropyl)-1H-imidazole-1-carboxamide lacks extensive, publicly available safety data. However, a proactive and conservative approach to personal protective equipment (PPE), grounded in an understanding of its constituent chemical moieties—the imidazole ring and the carboxamide group—is paramount for ensuring laboratory safety. This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish safe handling protocols, operational plans, and disposal procedures.
Hazard Assessment: A Conservative Approach
In the absence of a specific Safety Data Sheet (SDS) for N-(1-ethylpropyl)-1H-imidazole-1-carboxamide, a thorough risk assessment must be conducted based on the known hazards of structurally similar compounds. Imidazole derivatives can range from irritants to corrosive substances, and some have been associated with reproductive toxicity[1][2]. Carboxamides, while a broad class, can also present various hazards. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation or damage, and potentially have long-term systemic effects.
Assumed Potential Hazards:
Acute Toxicity (Oral): May be harmful if swallowed[3].
Skin Corrosion/Irritation: May cause skin irritation or burns[1].
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1].
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][3][4].
Reproductive Toxicity: Some imidazole compounds are known to have reproductive effects[1][2].
The Primacy of Engineering Controls
Before considering personal protective equipment, which is the last line of defense, all handling of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide should be performed within properly functioning engineering controls.
Chemical Fume Hood: All weighing, transferring, and experimental procedures involving the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[5].
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust[6][7].
Personal Protective Equipment (PPE) Selection and Use
A multi-layered approach to PPE is essential to create a robust barrier against potential exposure.[8]
Eye and Face Protection
Given the potential for serious eye damage from imidazole-based compounds, robust eye and face protection is mandatory[1].
Safety Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and dust.[5][9]
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in conjunction with safety goggles for full facial protection.[9][10]
Skin and Body Protection
Protecting the skin from direct contact is crucial.
Laboratory Coat: A flame-resistant lab coat that is fully buttoned should be worn to protect personal clothing and skin.[9][11][12]
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[10]
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[9]
Hand Protection
The hands are at the highest risk of exposure, making proper glove selection and use critical.[10][11]
Glove Selection: Since specific chemical resistance data for N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is unavailable, selecting gloves with broad chemical resistance is the most prudent approach.
Nitrile Gloves: Disposable nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[10][12] However, they offer limited protection against prolonged exposure, and many chemicals can permeate them within seconds.[10]
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of safety.
Heavier Duty Gloves: For tasks involving larger volumes or a higher risk of immersion, consider more robust reusable gloves such as neoprene or butyl rubber. Always consult the manufacturer's chemical resistance charts for these gloves against similar chemical classes.[13][14][15][16]
Glove Usage Protocol:
Inspect gloves for any signs of degradation or punctures before use.[10]
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[10]
Remove gloves before leaving the laboratory or touching common surfaces like doorknobs, phones, or computer keyboards.[10]
Dispose of contaminated gloves as hazardous waste.[5]
Respiratory Protection
When engineering controls are properly used, respiratory protection is typically not required for routine handling of small quantities of solid compounds. However, in specific situations, it may be necessary:
Dust Generation: If there is a potential for generating significant amounts of dust that cannot be controlled within a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) may be required.[17]
Emergency Situations: In the event of a large spill or release outside of a fume hood, a full-face respirator with appropriate cartridges may be necessary for emergency response personnel.
Operational and Disposal Plans
A systematic workflow from receipt to disposal is crucial for maintaining a safe laboratory environment.
Handling Procedure
Preparation: Before handling the compound, ensure the chemical fume hood is operational, and all necessary PPE is readily available and has been inspected.
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly after removing gloves.
Disposal Plan
Chemical waste must be handled and disposed of in accordance with institutional and local regulations.[5][7]
Waste Segregation: Do not mix waste containing N-(1-ethylpropyl)-1H-imidazole-1-carboxamide with other waste streams unless compatibility is confirmed.[5]
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[5]
Liquid Waste: Collect liquid waste in a sealed, compatible, and clearly labeled hazardous waste container. The container should be stored in a secondary containment bin.
Labeling: All waste containers must be labeled with a "Hazardous Waste" label detailing the contents.[5]
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6][18][19] Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][18][19] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6][18]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
Visualizations and Data
PPE Selection Workflow
A workflow for selecting appropriate PPE for handling N-(1-ethylpropyl)-1H-imidazole-1-carboxamide.
Summary of Recommended Personal Protective Equipment
PPE Category
Specific Equipment
Purpose
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1 compliant)
To prevent eye contact with dust or splashes.[5][9]
Face shield (worn with goggles)
For added protection against significant splash hazards.[9][10]
Skin/Body Protection
Laboratory coat (fully buttoned)
To protect clothing and skin from contamination.[11][12]
Chemical-resistant apron
For additional protection during high-risk procedures.[10]